molecular formula C26H27N3O2S2 B2984570 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide CAS No. 1291852-69-1

2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B2984570
CAS No.: 1291852-69-1
M. Wt: 477.64
InChI Key: QGYZAQPSPTWFEI-UHFFFAOYSA-N
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Description

The compound 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 2,3-dimethylphenyl group and at position 2 with a sulfanyl-linked acetamide moiety. The acetamide nitrogen is further substituted with a 4-phenylbutan-2-yl group, contributing to its steric bulk and lipophilicity.

Properties

IUPAC Name

2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2S2/c1-17-8-7-11-22(19(17)3)29-25(31)24-21(14-15-32-24)28-26(29)33-16-23(30)27-18(2)12-13-20-9-5-4-6-10-20/h4-11,14-15,18H,12-13,16H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYZAQPSPTWFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC(C)CCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C25H30N3O2SC_{25}H_{30}N_3O_2S. The structure features a thieno[3,2-d]pyrimidine core with various substituents that may influence its biological activity. Understanding the structure is crucial for elucidating its mechanism of action and potential therapeutic applications.

Anticancer Activity

Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For instance, research published by Walid Fayad et al. (2019) identified a range of compounds with anticancer potential through screening drug libraries on multicellular spheroids. Although specific data on this compound's anticancer efficacy is limited, its structural analogs have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Antimicrobial Properties

The thieno-pyrimidine scaffold is known for its antimicrobial properties. Compounds within this class have demonstrated effectiveness against various bacterial and fungal pathogens. While direct studies on this specific compound are scarce, related compounds have been documented to exhibit broad-spectrum antimicrobial activity, suggesting potential efficacy against pathogenic microorganisms.

Enzyme Inhibition

There is evidence that compounds with similar structures can act as enzyme inhibitors. For example, thieno-pyrimidines have been studied for their ability to inhibit enzymes involved in cancer progression and microbial resistance mechanisms. This compound may similarly interact with specific enzymes, although detailed kinetic studies are necessary to confirm such interactions.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation
AntimicrobialBroad-spectrum activity against pathogens
Enzyme InhibitionPotential inhibition of key enzymes

Case Studies

  • Anticancer Screening : In a study involving various thieno-pyrimidine derivatives, several compounds were screened for their cytotoxic effects on human cancer cell lines. The results indicated that modifications in the side chains could enhance the anticancer activity of the derivatives.
  • Antimicrobial Testing : A related compound was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth at low concentrations. This suggests that the target compound may share similar antimicrobial properties.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Lipophilicity

Compound Molecular Weight (g/mol) Key Substituents LogP (Estimated)
Target Compound ~480 2,3-Dimethylphenyl; 4-phenylbutan-2-yl 3.8–4.2
Compound 378.43 6-Ethyl; 4-nitrophenyl 2.5–3.0
Compound 453.59 3-Ethyl-5,6-dimethyl; 4-isopropylphenyl 4.0–4.5
Compound 344.21 4-Methyl; 2,3-dichlorophenyl 2.8–3.3

Hydrogen Bonding and Crystal Packing

  • The sulfanyl bridge and acetamide group in the target compound facilitate hydrogen bonding, as observed in similar structures ().
  • Crystal packing studies () indicate that bulky substituents like 4-phenylbutan-2-yl may disrupt efficient packing, leading to lower melting points compared to smaller analogs (e.g., ’s compound, mp 230°C) .

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